![molecular formula C11H20N2O5 B112492 Boc-L-beta-Homoglutamine CAS No. 336182-06-0](/img/structure/B112492.png)
Boc-L-beta-Homoglutamine
Overview
Description
Boc-L-beta-Homoglutamine, also known as Nβ-Boc-L-β-homoglutamine, is a type of BOC-Amino Acid . It has a molecular formula of C11H20N2O5 and a molecular weight of 260.29 . It appears as a white to off-white powder .
Synthesis Analysis
The synthesis of Boc-L-beta-Homoglutamine is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
Boc-L-beta-Homoglutamine contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Boc group in Boc-L-beta-Homoglutamine is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy . The Boc group can be cleaved under anhydrous acidic conditions .Physical And Chemical Properties Analysis
Boc-L-beta-Homoglutamine has a density of 1.192±0.06 g/cm3 and a boiling point of 518.9±45.0 °C . It is stored at 2-8 °C .Scientific Research Applications
Peptide Synthesis
Boc-L-beta-Homoglutamine is commonly used in peptide synthesis . Its protected form allows for the sequential addition of amino acids without unwanted side reactions. The Boc group (tert-butyloxycarbonyl) is an acid-labile protecting group, which can be removed under mild acidic conditions, making it ideal for synthesizing peptides using solid-phase techniques .
Solubility Studies
Boc-L-beta-Homoglutamine’s solubility in various solvents at different temperatures has been extensively studied. Understanding its solubility is essential for its application in chemical synthesis and pharmaceutical formulation .
Obesity Research
Research has indicated that derivatives of Boc-L-beta-Homoglutamine, such as short and mixed peptides, show promising anti-lipase activities. These findings suggest potential applications in obesity treatment and the development of weight management therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375930 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-beta-Homoglutamine | |
CAS RN |
336182-06-0 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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